molecular formula C20H18O6 B2376889 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate CAS No. 859671-20-8

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate

Cat. No.: B2376889
CAS No.: 859671-20-8
M. Wt: 354.358
InChI Key: JXHFIXQKGFODMQ-UHFFFAOYSA-N
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Description

    Reactants: Chromen-2-one derivative and 2,5-dimethoxybenzaldehyde

    Catalyst: Base (e.g., potassium carbonate)

    Conditions: Reflux in an organic solvent (e.g., ethanol)

  • Acetylation

      Reactants: 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-ol and acetic anhydride

      Catalyst: Acid (e.g., sulfuric acid)

      Conditions: Room temperature or mild heating

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, which can be achieved through the Pechmann condensation reaction. This reaction involves the condensation of a phenol with a β-keto ester in the presence of an acid catalyst.

    • Pechmann Condensation

        Reactants: Phenol and β-keto ester

        Catalyst: Acid (e.g., sulfuric acid or p-toluenesulfonic acid)

        Conditions: Reflux in an organic solvent (e.g., ethanol or toluene)

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

        Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

        Conditions: Acidic or basic medium

    • Reduction: : Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to a hydroxyl group.

        Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)

        Conditions: Mild to moderate temperatures

    • Substitution: : The acetate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

        Reagents: Nucleophiles (e.g., amines, alcohols)

        Conditions: Basic medium

    Major Products

      Oxidation: Formation of quinones and other oxidized derivatives.

      Reduction: Formation of hydroxyl derivatives.

      Substitution: Formation of various substituted chromen-2-one derivatives.

    Scientific Research Applications

    3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate has a wide range of applications in scientific research due to its unique chemical structure and properties.

      Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

      Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

      Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

      Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

    Mechanism of Action

    The mechanism of action of 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways.

      Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

      Pathways Involved: Potential pathways include oxidative stress response, inflammation, and cell signaling pathways related to cancer and other diseases.

    Comparison with Similar Compounds

    3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl acetate can be compared with other chromen-2-one derivatives and phenyl-substituted compounds.

    • Similar Compounds

      • 3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-ol
      • 3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate
      • 3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl methacrylate

    Properties

    IUPAC Name

    [3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] acetate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H18O6/c1-11-15-10-14(25-12(2)21)6-8-18(15)26-20(22)19(11)16-9-13(23-3)5-7-17(16)24-4/h5-10H,1-4H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JXHFIXQKGFODMQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C)C3=C(C=CC(=C3)OC)OC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H18O6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    354.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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